Clarithromycin EP Impurity H, also known as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A, is a significant impurity associated with clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. This compound is typically encountered during the synthesis and degradation of clarithromycin and is classified as a related substance in pharmaceutical contexts. Its presence can influence the efficacy and safety profiles of clarithromycin formulations, making it essential for analytical and regulatory purposes .
Methods of Synthesis
The synthesis of Clarithromycin EP Impurity H primarily involves two key reactions: demethylation and formylation of clarithromycin. The general synthetic route includes the following steps:
These reactions typically utilize reagents such as acetonitrile and water under controlled conditions to yield the desired impurity. The process is often monitored using high-performance liquid chromatography (HPLC) to ensure purity and compliance with regulatory standards .
Technical Details
Structure
Clarithromycin EP Impurity H has the following molecular formula:
The structural modifications that distinguish this impurity from clarithromycin include specific demethylation and formylation at designated positions on the erythromycin backbone, which can affect its biological activity and stability .
Types of Reactions
Clarithromycin EP Impurity H can participate in various chemical reactions:
Common Reagents and Conditions
Reagents such as acetonitrile and water are frequently used in these reactions, along with acids or bases to facilitate specific transformations. The reaction conditions are carefully controlled to preserve the integrity of the compound while achieving desired products .
The mechanism of action for Clarithromycin EP Impurity H is similar to that of clarithromycin itself. It exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This interaction can lead to bacteriostatic or bactericidal effects depending on the concentration and specific bacterial strain targeted .
Physical Properties
Chemical Properties
Relevant data regarding its physical and chemical properties are crucial for its application in pharmaceutical formulations and quality control processes .
Clarithromycin EP Impurity H has several important applications in scientific research:
Its study is vital for improving the safety and efficacy profiles of clarithromycin formulations, making it an important compound in both research and clinical settings .
Impurity profiling is a critical quality control requirement for macrolide antibiotics like clarithromycin, where structurally related compounds impact therapeutic safety and efficacy. Clarithromycin EP Impurity H (3″-N-Demethyl-3″-N-formyl-6-O-methylerythromycin A) arises during synthesis or storage as a degradation product of clarithromycin or its metabolites [5] [7]. Regulatory agencies mandate strict control of such impurities due to their potential to compromise drug stability and bioactivity [6] [9]. As a pharmaceutical secondary standard, Impurity H enables accurate quantification during chromatographic testing (e.g., HPLC), ensuring compliance with ICH Q3A/B thresholds for unknown impurities [5]. Its detection in clarithromycin batches reflects manufacturing process consistency, storage condition adequacy, and formulation stability [7] [10].
Table 1: Key Clarithromycin Impurities in Pharmacopeial Monographs
Designation | Chemical Name | CAS No. | Origin Type |
---|---|---|---|
Impurity H | N-Demethyl-N-formylclarithromycin | 127140-69-6 | Degradation |
Impurity A | Clarithromycin F | 124412-58-4 | Synthesis Intermediate |
Impurity D | N-Desmethyl Clarithromycin | 101666-68-6 | Synthesis Intermediate |
Impurity I | De(cladinosyl) Clarithromycin | 118058-74-5 | Degradation |
Impurity N | (10E)-10,11-Didehydro-11-deoxy-6-O-methyl | 144604-03-5 | Oxidation |
Data compiled from [3] [6] [10]
Clarithromycin EP Impurity H (C₃₈H₆₇NO₁₄; MW 761.94 g/mol) features a formamide group (–NHCHO) at the 3″N position of the desosamine sugar, replacing clarithromycin’s dimethylamino group (–N(CH₃)₂) [2] [8]. This modification reduces the basicity of the desosamine moiety, altering chromatographic behavior (e.g., retention shifts in reversed-phase HPLC) and potentially impairing ribosomal binding affinity [7] [9]. The formylation typically occurs via reaction with formyl donors (e.g., formic acid) during incomplete purification or under oxidative degradation conditions [4] [8]. Synthesis routes involve:
Table 2: Structural Comparison of Clarithromycin and Impurity H
Property | Clarithromycin | Impurity H |
---|---|---|
Molecular Formula | C₃₈H₆₉NO₁₃ | C₃₈H₆₇NO₁₄ |
Molecular Weight | 747.96 g/mol | 761.94 g/mol |
3″N-Substituent | –N(CH₃)₂ | –NHCHO |
Key Spectral Marker | –N(CH₃)₂ (δ 2.3 ppm) | –NHCHO (δ 8.1 ppm) |
Synthesis Origin | Final API | Demethylation/Formylation |
Structural data derived from [1] [2] [8]
Clarithromycin EP Impurity H is formally recognized in both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs as a pharmaceutical reference standard for quality control testing [1] [6] [9]. The EP designates it as "Clarithromycin Impurity H" (CAS 127140-69-6), while the USP labels it "Clarithromycin Related Compound H" (USP Catalog No. 1134620) [5] [9]. Key monograph specifications include:
Table 3: Pharmacopeial Specifications for Clarithromycin Impurity H
Parameter | EP Requirements | USP Requirements |
---|---|---|
Designation | Clarithromycin Impurity H | Clarithromycin R. Compound H |
Reference Code | Y0000320 (EP Std) | 1134620 (USP Std) |
HPLC Purity | ≥95.0% | ≥95.0% |
Testing Application | Identification/Quantification | Assay-Specific Control |
Traceability | EDQM Primary Std | USP Primary Std |
Supplier Examples | Sigma-Aldrich, GLP Pharm | Pharmaffiliates, SynZeal |
Monograph details sourced from [1] [5] [6]
All listed compounds are documented in Tables 1–3 with associated chemical identifiers.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: